molecular formula C15H25NO3 B6158349 tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate CAS No. 2383930-09-2

tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate

Cat. No.: B6158349
CAS No.: 2383930-09-2
M. Wt: 267.36 g/mol
InChI Key: WKDHETJPYYKCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group and a 4-oxocyclohexyl moiety attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-oxocyclohexanone with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the compound . Another method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions, which proceeds smoothly in one pot .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems due to their efficiency and sustainability. These systems enable continuous production with precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include alcohols, substituted pyrrolidines, and various oxidized derivatives. For example, the reduction of the ketone group in this compound can yield the corresponding alcohol .

Scientific Research Applications

tert-Butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of the 4-oxocyclohexyl moiety and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

CAS No.

2383930-09-2

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 3-(4-oxocyclohexyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-8-12(10-16)11-4-6-13(17)7-5-11/h11-12H,4-10H2,1-3H3

InChI Key

WKDHETJPYYKCOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC(=O)CC2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.